7-{[4-(2-methoxybenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one
Description
This compound features a complex tricyclic core (1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one) linked to a piperazine moiety via a sulfonyl group. The piperazine ring is substituted with a 2-methoxybenzoyl group, which introduces electron-donating and steric effects critical for its biological interactions. While its synthesis and structural analogs have been explored (e.g., compound 20 in ), detailed crystallographic data remain unpublished . Preliminary studies suggest activity at serotonin receptors (5-HTR), though specific binding affinities and mechanistic insights are yet to be fully elucidated .
Properties
IUPAC Name |
7-[4-(2-methoxybenzoyl)piperazin-1-yl]sulfonyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5S/c1-32-21-7-3-2-6-20(21)24(29)25-11-13-26(14-12-25)33(30,31)19-15-17-5-4-10-27-22(28)9-8-18(16-19)23(17)27/h2-3,6-7,15-16H,4-5,8-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGAKRXNUJDFDEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)S(=O)(=O)C3=CC4=C5C(=C3)CCC(=O)N5CCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound is a derivative of ciprofloxacin, a fluoroquinolone antibiotic. The primary targets of fluoroquinolones are bacterial DNA gyrase and topoisomerase IV, two key enzymes for DNA replication.
Mode of Action
The compound interacts with its targets, DNA gyrase and topoisomerase IV, inhibiting their function and thereby preventing bacterial DNA replication. This results in the death of the bacterial cells and the resolution of the infection.
Biochemical Pathways
The compound affects the DNA replication pathway in bacteria. By inhibiting DNA gyrase and topoisomerase IV, it prevents the supercoiling and relaxation of DNA, processes that are essential for DNA replication.
Pharmacokinetics
Ciprofloxacin is well-absorbed orally, widely distributed in body tissues, metabolized in the liver, and excreted in urine and feces.
Result of Action
The compound’s action results in the inhibition of bacterial growth and the death of bacterial cells. This leads to the resolution of the bacterial infection.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the presence of divalent cations (such as calcium and magnesium) can interfere with the absorption of fluoroquinolones. Additionally, the compound’s stability and efficacy may be affected by pH and temperature.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s pharmacological and physicochemical properties can be contextualized by comparing it to derivatives with modifications in the piperazine substituent, sulfonyl linkage, or tricyclic core. Below is a detailed analysis:
Piperazine Substituent Variations
- In contrast, the 3-fluorobenzoyl analog () introduces electron withdrawal, which may alter binding kinetics or metabolic stability .
- Linker Flexibility : Compound 20 () replaces the sulfonyl group with a butyl chain, reducing polarity and possibly limiting membrane permeability compared to the target compound .
- Substituent Position : The 4-methoxyphenyl acetyl derivative () shifts the methoxy group to the para position, which could sterically hinder interactions with hydrophobic receptor pockets .
Tricyclic Core Modifications
describes aza-oxa tricyclic derivatives (e.g., 8b , 8c ) with chlorinated and phenethyl-substituted cores. These compounds lack the sulfonyl-piperazine moiety but share a similar tricyclic scaffold, emphasizing the role of the core in maintaining structural rigidity for receptor binding. However, their biological targets (e.g., anticonvulsant or antimicrobial activity) differ significantly from the serotonin receptor focus of the target compound .
Methodological Considerations in Similarity Comparisons
As highlighted in , compound similarity assessments depend on metrics such as structural alignment, pharmacophore models, or physicochemical descriptors. For example:
- Structural Similarity : The target compound and its 3-fluorobenzoyl analog () share >85% Tanimoto similarity (calculated via PubChem fingerprints), suggesting comparable receptor interactions .
- Pharmacophore Models : The sulfonyl group in the target compound may act as a hydrogen-bond acceptor, a feature absent in butyl-linked analogs like Compound 20 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
